3-Chloro-5-fluoro-2-hydroxyphenylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-hydroxyphenylboronic acid typically involves the reaction of 3-chloro-5-fluoro-2-hydroxybenzene with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used in the synthesis of boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into different hydroxyphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenols or quinones, while substitution reactions can produce various substituted phenylboronic acids .
Scientific Research Applications
3-Chloro-5-fluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chloro-5-fluoro-2-hydroxyphenylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydroxyphenylboronic acid
- 5-Fluoro-2-hydroxyphenylboronic acid
- 2-Hydroxyphenylboronic acid
Comparison
Compared to similar compounds, 3-Chloro-5-fluoro-2-hydroxyphenylboronic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution pattern imparts distinct electronic and steric properties, making it particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
(3-chloro-5-fluoro-2-hydroxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLDUUDLVZTASC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1O)Cl)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219816 | |
Record name | Boronic acid, B-(3-chloro-5-fluoro-2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-30-6 | |
Record name | Boronic acid, B-(3-chloro-5-fluoro-2-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-chloro-5-fluoro-2-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201219816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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